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Compound of Interest

Compound Name:
1-(2,2-Dimethoxyethyl)-4-

methoxybenzene

CAS No.: 42866-92-2

Cat. No.: B1583012 Get Quote

Executive Technical Summary
Compound: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene CAS Registry Number: 42866-92-2

Synonyms: 4-Methoxyphenylacetaldehyde dimethyl acetal; p-Methoxyphenylacetaldehyde

dimethyl acetal.[1] Molecular Formula:

Molecular Weight: 196.24 g/mol

This guide provides a rigorous spectroscopic analysis of 1-(2,2-Dimethoxyethyl)-4-
methoxybenzene, a critical masked aldehyde intermediate used in the synthesis of

isoquinoline alkaloids (via Pomeranz-Fritsch cyclization) and fine fragrance formulations.

As a protected form of 4-methoxyphenylacetaldehyde, this compound’s purity is defined by the

integrity of the acetal functionality. The spectroscopic data presented here focuses on

validating this protection and distinguishing the product from its unstable aldehyde precursor.

Structural Analysis & Synthesis Context
Understanding the spectroscopy requires a clear view of the synthesis. The compound is

typically generated by the acid-catalyzed acetalization of 4-methoxyphenylacetaldehyde. This

transformation is reversible; therefore, spectral analysis must always check for aldehyde

reversion (hydrolysis).
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Synthesis Workflow & Critical Control Points[1]
The following diagram outlines the synthesis and the critical spectroscopic checkpoints

required to validate the reaction endpoint.
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Figure 1: Synthesis pathway highlighting the conversion of the carbonyl group to the acetal,

with key spectroscopic validation points.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4]
NMR is the definitive method for structural validation. The molecule possesses distinct

symmetry in the aromatic region and characteristic aliphatic signals for the acetal moiety.

H NMR Data (400 MHz, )
The proton spectrum is characterized by an AA'BB' aromatic system and the diagnostic acetal

triplet.
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Multiplicity Integration

Coupling
Constant (

)

Assignment
Logic

Acetal

Methine
4.50 Triplet (t) 1H 5.6 Hz

Diagnostic

Signal. The

CH proton

adjacent to

two oxygens

is significantly

deshielded.

Aromatic

OMe
3.79 Singlet (s) 3H -

Characteristic

shift for

methoxy

attached to a

benzene ring.

Acetal OMe 3.33 Singlet (s) 6H -

Two

equivalent

methoxy

groups on the

acetal

carbon.

Benzylic CH₂ 2.85 Doublet (d) 2H 5.6 Hz Couples with

the acetal

methine.
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Shifted by the

aromatic ring.

Ar-H (Ortho

to OMe)
6.84 Doublet (d) 2H 8.5 Hz

Part of

AA'BB'

system.

Shielded by

the electron-

donating

OMe group.

Ar-H (Meta to

OMe)
7.15 Doublet (d) 2H 8.5 Hz

Part of

AA'BB'

system.

Deshielded

relative to the

ortho protons.

C NMR Data (100 MHz, )
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Carbon Type

Chemical Shift (ngcontent-
ng-c1989010908=""
_nghost-ng-
c3017681703=""
class="inline ng-star-
inserted">

, ppm)

Interpretation

Acetal CH 103.8

The most deshielded aliphatic

carbon; confirms acetal

formation.

Ar-C (Ipso-O) 158.3
Quaternary carbon attached to

the methoxy group.

Ar-C (Ipso-CH₂) 129.5
Quaternary carbon attached to

the alkyl chain.

Ar-CH 130.4
Aromatic carbons meta to the

methoxy group.

Ar-CH 113.8
Aromatic carbons ortho to the

methoxy group.

Ar-OMe 55.2 Methoxy carbon on the ring.

Acetal OMe 53.4
Equivalent methoxy carbons of

the acetal.

Benzylic CH₂ 38.6 Methylene bridge.

Structural Connectivity Diagram
The following diagram maps the NMR signals to the physical structure to aid in rapid

assignment.
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Figure 2: Correlation map linking structural moieties to their specific proton NMR signals.

Infrared (IR) Spectroscopy[1]
IR spectroscopy serves as a rapid "Go/No-Go" test for reaction completeness.

Diagnostic Absence: The most critical feature is the absence of the Carbonyl (C=O) stretch

at ~1720 cm⁻¹. If this peak is present, the acetalization is incomplete or hydrolysis has

occurred.

Key Bands:

1050–1150 cm⁻¹: Strong C-O-C stretching vibrations (characteristic of ethers and acetals).

2835 cm⁻¹: C-H stretching of the methoxy groups (ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

).

1510, 1610 cm⁻¹: Aromatic ring skeletal vibrations.

2900–3000 cm⁻¹: Aliphatic C-H stretching.
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Mass Spectrometry (MS)[1]
Acetals are fragile under Electron Impact (EI) ionization. The molecular ion is often weak or

absent. Identification relies on characteristic fragmentation patterns.

Fragmentation Pathway[1]
Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

): m/z 196 (Weak/Trace).

Base Peak (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

): m/z 121.

Mechanism: Benzylic cleavage. The bond between the benzylic carbon and the acetal

carbon breaks.

Fragment: 4-Methoxybenzyl cation (p-Anisyl cation). This is highly stabilized by resonance

from the aromatic ring and the oxygen lone pair.

Acetal Fragment: m/z 75.

Fragment:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

. This ion is characteristic of dimethyl acetals.
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Figure 3: Primary fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Purity Assessment
When sourcing or synthesizing this compound for drug development or high-end fragrance

applications, the following QC protocol is recommended:

HPLC Method:

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (Buffered to pH 7-8). Note: Acidic mobile phases must be

avoided to prevent on-column hydrolysis of the acetal.

Detection: UV at 275 nm (Absorption maximum of the anisole chromophore).

Stability Warning:

Store over anhydrous potassium carbonate (

) or similar base to neutralize any trace acid that could catalyze reversion to the aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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